nitratos de actinídeos

Actinide nitrates are a class of inorganic compounds that feature actinides, such as uranium (U), plutonium (Pu), and thorium (Th), in the central coordination site with nitrate ions. These compounds exhibit diverse chemical behaviors due to their unique electronic configurations, making them significant in various fields including nuclear chemistry, materials science, and environmental remediation.

Actinide nitrates are typically prepared by dissolving actinides in a concentrated nitric acid solution. They can exist as solid or aqueous solutions at room temperature depending on the specific actinide and its oxidation state. The stability of these compounds varies; for instance, uranyl nitrate is relatively stable, whereas plutonium nitrate tends to undergo complex hydrolysis reactions.

In nuclear fuel reprocessing, actinide nitrates play a critical role in the extraction and purification processes of radioactive materials. They are also used as precursors for the synthesis of other actinide compounds and in the development of advanced nuclear fuels. Due to their radiotoxicity and potential environmental hazards, handling and storage of these substances must be conducted with stringent safety protocols.

These compounds have complex properties due to the presence of actinides, making them a focus of ongoing research aimed at understanding their behavior and developing safer applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

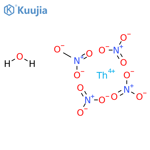

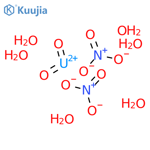

|

Thorium Nitrate | 13823-29-5 | N4O12Th |

|

Thorium(IV) nitrate hydrate | 61443-54-7 | N4O12Th |

|

Uranium, bis(nitrato-kO)dioxo-, hydrate (1:6), (T-4)-(9CI) | 13520-83-7 | H12N2O14U |

Literatura Relacionada

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

Fornecedores recomendados

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados